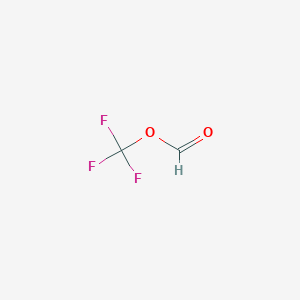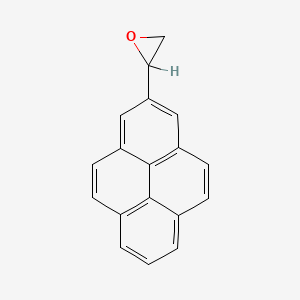
2-Pyren-2-yloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyren-2-yloxirane is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties . The structure of this compound includes a pyrene moiety attached to an oxirane ring, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyren-2-yloxirane typically involves the epoxidation of pyrene derivatives. One common method is the reaction of pyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. This reaction leads to the formation of the oxirane ring on the pyrene structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyren-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted pyrene derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted pyrene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyren-2-yloxirane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Pyren-2-yloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity makes it useful for labeling and tracking biological molecules in research applications .
Comparison with Similar Compounds
2-Pyrone: A six-membered cyclic ester with similar reactivity and biological properties.
2H-Pyran: Another oxygen-containing heterocycle with applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Pyren-2-yloxirane is unique due to its combination of the pyrene moiety and the oxirane ring, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and covalent labeling .
Properties
CAS No. |
86470-96-4 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-pyren-2-yloxirane |
InChI |
InChI=1S/C18H12O/c1-2-11-4-6-13-8-15(16-10-19-16)9-14-7-5-12(3-1)17(11)18(13)14/h1-9,16H,10H2 |
InChI Key |
NQKVUDJVWOUUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
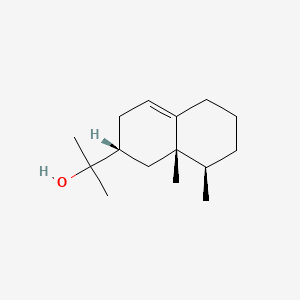
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
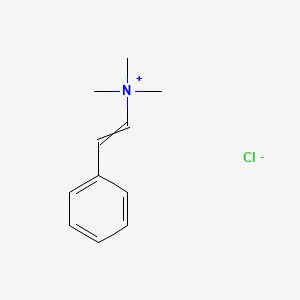
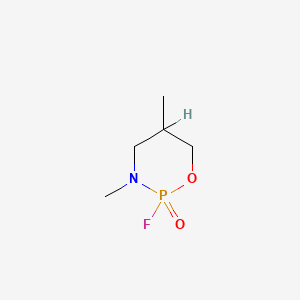
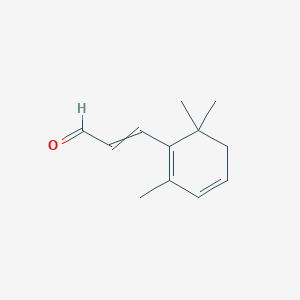
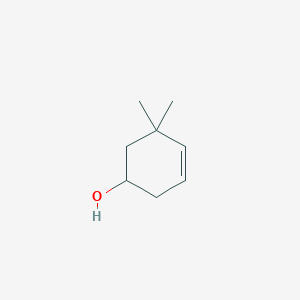


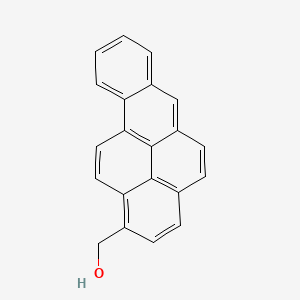
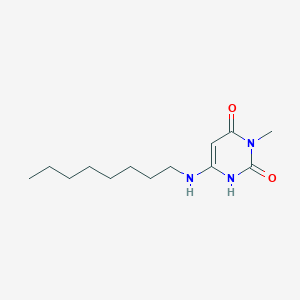
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
